Isoamyl benzoate
Description
Isoamyl benzoate (CAS No.: Not explicitly provided in evidence; synonym: isopentyl benzoate) is an ester formed by the condensation of benzoic acid and isoamyl alcohol (3-methyl-1-butanol). It is characterized by a benzoyloxy group linked to a branched pentyl chain. The compound is typically synthesized via benzoylation reactions, such as those employing N-benzoyl-4-dimethylaminopyridinium chloride as a reagent, yielding high efficiency under mild conditions .
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLAPOCBLWUFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047185 | |
| Record name | Isopentyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a mild, sweet, fruity-like odour | |
| Record name | Isoamyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
261.00 to 262.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033380 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Isoamyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.984-0.992 | |
| Record name | Isoamyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94-46-2, 54846-63-8 | |
| Record name | Isoamyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-methylbutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054846638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopentyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9284 | |
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| Record name | 1-Butanol, 3-methyl-, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopentyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOAMYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AY72CK43K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033380 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Homogeneous Acid Catalysts
p-Toluenesulfonic acid (PTSA) offers milder conditions than H₂SO₄, reducing side reactions. At 100°C with a 1:1.5 molar ratio, PTSA (3 wt%) achieves 87% yield in 4 hours.
Heterogeneous Catalysts
Zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) and titanium sulfate (Ti(SO₄)₂/TiO₂) enable recyclability and reduced corrosion. Zr(SO₄)₂·4H₂O (4 wt%) at 130°C for 5 hours yields 91% ester. Ti(SO₄)₂/TiO₂, with 15% Ti loading, achieves 94% yield under microwave irradiation.
Table 2: Performance of Heterogeneous Catalysts
| Catalyst | Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Zr(SO₄)₂·4H₂O | 4 | 130 | 5 | 91 |
| Ti(SO₄)₂/TiO₂ | 15 | 100 (microwave) | 1 | 94 |
| NaHSO₄·H₂O | 5 | 120 | 6 | 85 |
Microwave-Assisted Synthesis
Mechanism and Advantages
Microwave irradiation accelerates esterification by directly energizing polar molecules, reducing reaction times from hours to minutes. A study using Ti(SO₄)₂/TiO₂ (15% Ti) achieved 94% yield in 20 minutes at 300W.
Parameter Optimization
-
Power : 300–500W maximizes energy transfer without degrading reactants.
-
Molar ratio : 1:2 (acid:alcohol) remains optimal.
-
Catalyst loading : 15% Ti(SO₄)₂/TiO₂ provides active sites for rapid esterification.
Industrial-Scale Production
Reactor Design and Process
Industrial reactors employ continuous water removal via azeotropic distillation or membrane separation. A two-stage process—esterification followed by wiped-film evaporation—achieves >98% purity.
Environmental and Economic Considerations
Heterogeneous catalysts reduce wastewater acidity, lowering neutralization costs. Microwave methods cut energy use by 40% compared to conventional heating.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Time | Energy Use | Scalability |
|---|---|---|---|---|
| Fischer (H₂SO₄) | 89 | 8 h | High | High |
| PTSA | 87 | 4 h | Moderate | Moderate |
| Zr(SO₄)₂·4H₂O | 91 | 5 h | Moderate | High |
| Microwave (Ti catalyst) | 94 | 20 min | Low | Limited |
Chemical Reactions Analysis
Hydrolysis Reactions
Isoamyl benzoate undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid (or its conjugate base) and isoamyl alcohol.
Acid-Catalyzed Hydrolysis
Mechanism :
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
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Proton transfer generates a leaving group.
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Cleavage releases isoamyl alcohol and regenerates the acid catalyst .
Reaction :
Conditions :
Base-Promoted Hydrolysis (Saponification)
Mechanism :
-
Hydroxide ion attacks the carbonyl carbon.
-
Formation of a tetrahedral intermediate.
Reaction :
Conditions :
Transesterification
This compound reacts with alcohols to form new esters, facilitated by acid or base catalysts.
Mechanism (Basic Conditions):
-
Alkoxide ion (e.g., CH₃O⁻) nucleophilically attacks the ester carbonyl.
-
Intermediate collapses, expelling isoamyl oxide.
Example :
Conditions :
-
Catalyst: NaOCH₃ or H₂SO₄
-
Solvent: Methanol or ethanol
Catalytic Amination
This compound participates in intermolecular C–H amination under rhodium catalysis.
Reaction :
Key Findings :
-
Catalyst : Dirhodium complex Rh₂(esp)₂.
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Oxidant : PhI(OAc)₂ (hypervalent iodine).
-
Selectivity : Tertiary C–H bonds are preferentially aminated over benzylic positions (up to 8:1 selectivity) .
-
Kinetic Isotope Effect (KIE) : 5.2–6.9, indicating significant C–H bond breaking in the transition state .
Conditions :
-
Temperature: 40–60°C
-
Additives: PhMe₂CCO₂H (reducing agent)
Mechanistic and Industrial Considerations
-
Non-Ideality Corrections : Activity coefficients calculated via UNIFAC model improve kinetic accuracy in esterification .
-
Industrial Scaling : Continuous water removal (e.g., Dean-Stark trap) shifts esterification equilibrium toward product .
-
Safety : LD₅₀ (oral, rat) = 6330 mg/kg, indicating low acute toxicity .
Scientific Research Applications
Chemistry
Isoamyl benzoate is utilized as a solvent and reagent in organic synthesis. Its properties allow for effective dissolution of various organic compounds, making it valuable in laboratory settings for chemical reactions that require a non-polar solvent.
Biology
In biological research, this compound has been studied for its potential role as a pheromone or attractant in entomological studies. Its pleasant aroma can attract certain insect species, making it useful in ecological studies and pest management strategies.
Medicine
This compound is being investigated for its potential use in drug delivery systems. The ester linkage may enhance the solubility and bioavailability of certain pharmaceuticals, facilitating their therapeutic effects.
Industry
- Fragrance and Flavor Industry : this compound is widely used in the fragrance and flavor industries due to its fruity odor reminiscent of bananas and pears. It enhances the sensory qualities of perfumes, cosmetics, and food products.
- Food Industry : As a flavoring agent, it not only improves taste but also contributes to microbial stability due to its antimicrobial properties.
This compound exhibits notable antimicrobial activity against various microorganisms. Research indicates the following minimum inhibitory concentrations (MIC) against specific strains:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
These findings suggest its potential application in antimicrobial formulations for food preservation and cosmetics where microbial contamination is a concern.
Safety Assessments
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound does not present significant safety concerns at typical usage levels. Key findings include:
- Genotoxicity : Not expected to be genotoxic based on available data.
- Skin Sensitization : No significant sensitization reactions observed.
- Reproductive Toxicity : No observed adverse effects at typical exposure levels.
Mechanism of Action
The mechanism of action of isopentyl benzoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In chemical reactions, the ester group undergoes nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of various products .
Comparison with Similar Compounds
Chemical and Structural Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | - | C₁₂H₁₆O₂ | ~192.25 (est.) | Benzoate ester, branched alkyl |
| Isoamyl Acetate | 123-92-2 | C₇H₁₄O₂ | 130.18 | Acetate ester |
| Isoamyl Acetoacetate | 2308-18-1 | C₉H₁₆O₃ | 172.22 | Acetoacetate ester, ketone |
| Isoamyl 4-(Dimethylamino)benzoate | 21245-01-2 | C₁₄H₂₁NO₂ | 235.32 | Benzoate ester, dimethylamino |
| (S)-Methyl 4-(1-Aminoethyl)benzoate | 222714-37-6 | C₁₀H₁₃NO₂ | 179.22 | Benzoate ester, aminoethyl |
Key Observations :
Physical and Chemical Properties
Notable Findings:
- Volatility : Isoamyl acetate’s lower molecular weight and simpler structure contribute to its widespread use as a volatile flavoring agent in food (e.g., banana flavoring) .
- Stability: Isoamyl 4-(dimethylamino)benzoate decomposes under fire conditions, emitting toxic fumes, which necessitates careful handling in laboratory settings .
Biological Activity
Isoamyl benzoate (CAS Number 94-46-2) is an organic compound classified as an ester, formed from the reaction of isoamyl alcohol and benzoic acid. It is commonly used in the fragrance industry due to its pleasant odor and is also studied for its biological activities, including antimicrobial properties and potential therapeutic applications.
This compound is a colorless liquid with a fruity aroma. It is soluble in organic solvents but has limited solubility in water. Its chemical structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against certain bacterial strains. The compound exhibits significant activity against Gram-positive bacteria, including:
- Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains)
- Enterococcus faecalis
- Streptococcus pneumoniae
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound can be quantified using MIC values, which indicate the lowest concentration of a substance that inhibits bacterial growth. A comparative analysis of this compound's MIC against various pathogens is presented in Table 1.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Methicillin-sensitive Staphylococcus aureus | 0.39 - 1.56 |
| Methicillin-resistant Staphylococcus aureus | 0.78 - 3.12 |
| Enterococcus faecalis | 6.25 |
| Streptococcus pneumoniae | 12.5 |
Cytotoxicity Studies
While this compound shows promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. Studies indicate that the cytotoxicity of this compound is relatively low, with IC50 values exceeding 12.3 mg/L for normal lung fibroblasts (MRC-5) . This suggests that this compound could serve as a potential antibacterial agent with minimal toxicity to human cells.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A research article investigated the antimicrobial efficacy of various esters, including this compound, against common pathogens. The study concluded that this compound demonstrated effective inhibition of bacterial growth comparable to conventional antibiotics in certain cases .
- Therapeutic Applications : this compound has been explored for potential therapeutic applications beyond antimicrobial activity. Research indicates its role in modulating oxidative stress and inflammatory responses, which are implicated in several diseases such as neurodegenerative disorders and cancer .
- Safety Assessments : The safety profile of this compound has been assessed by various regulatory bodies, indicating that it is generally recognized as safe when used within established limits . Long-term exposure studies have shown no significant adverse effects on vital organs in animal models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isoamyl benzoate, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound is typically synthesized via Fischer esterification, combining benzoic acid and isoamyl alcohol with an acid catalyst (e.g., H₂SO₄). To ensure reproducibility:
- Document stoichiometric ratios, reaction temperatures, and catalyst concentrations precisely .
- Include purity data (e.g., NMR, GC-MS) for reactants and products, adhering to guidelines that limit primary manuscript data to five compounds, with additional data in supplementary materials .
- Reference prior syntheses of structurally similar esters (e.g., isoamyl acetate) to validate procedural consistency .
Q. How should researchers characterize this compound’s physicochemical properties to meet publication standards?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm ester bond formation and purity. Compare peaks with databases like NIST Chemistry WebBook .
- Chromatography : Employ GC-MS or HPLC to assess purity (>95% for peer-reviewed journals) and quantify byproducts .
- Thermal Analysis : DSC/TGA data should be included to report melting points and thermal stability, critical for applications in polymer or fragrance research .
Q. What analytical methods are recommended for quantifying this compound in complex mixtures?
- Methodological Answer :
- UV-Vis Spectrophotometry : Optimize detection at wavelengths specific to the benzoate moiety (e.g., 227–250 nm) .
- HPLC with Fluorescence Detection (HPLC-FLD) : Use derivatization protocols (e.g., trifluoroacetylation) to enhance sensitivity, ensuring reaction time and temperature are tightly controlled to avoid degradation .
Advanced Research Questions
Q. How can computational tools optimize this compound’s biosynthetic pathways in microbial hosts?
- Methodological Answer :
- Apply metabolic pathway evaluation frameworks (e.g., the "theoretical feasibility score") to rank enzyme candidates for benzoate esterification .
- Use retrosynthesis software (e.g., RetroPath) to identify rate-limiting steps and propose genetic modifications (e.g., promoter engineering) to enhance yield .
- Validate predictions with in vivo flux analysis and compare with in vitro enzymatic assays .
Q. How should researchers address contradictions in catalytic efficiency data across studies?
- Methodological Answer :
- Conduct a systematic literature review focusing on variables like catalyst type (homogeneous vs. heterogeneous), solvent polarity, and reaction scaling .
- Perform meta-analysis using ANOVA to identify statistically significant factors (e.g., temperature effects on yield) .
- Replicate conflicting experiments under standardized conditions, reporting deviations in supplementary materials .
Q. What strategies improve this compound’s stability in long-term storage for pharmaceutical formulations?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Compare with control batches containing stabilizers (e.g., antioxidants) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under varying temperatures, validated by real-time data .
Q. How do structural modifications of this compound affect its bioactivity in comparative studies?
- Methodological Answer :
- Synthesize analogs (e.g., substituting isoamyl with benzyl groups) and test antimicrobial efficacy via broth microdilution assays .
- Perform QSAR (Quantitative Structure-Activity Relationship) analysis to correlate substituent electronegativity with bioactivity .
Data Presentation and Reproducibility
Q. What are the best practices for presenting this compound research data in peer-reviewed journals?
- Methodological Answer :
- Tables : Include reaction yields, characterization data (e.g., values), and statistical metrics (e.g., SD, p-values) .
- Figures : Use annotated chromatograms or spectra with baseline corrections. Avoid redundancy between text and visuals .
- Supplemental Materials : Provide raw NMR/GC-MS files, computational scripts, and detailed protocols for replication .
Q. How can researchers design experiments to minimize bias in this compound studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
